quinolin-8-yl1-(5-hydroxypentyl)-1H-indole-3-carboxylate
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Overview
Description
PB-22 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from PB-22, which is a synthetic cannabinoid with a quinoline substructure. Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol, the active component of cannabis. PB-22 N-(5-hydroxypentyl) metabolite is an expected metabolite based on the metabolism of similar compounds like JWH 018 .
Preparation Methods
The preparation of PB-22 N-(5-hydroxypentyl) metabolite involves the metabolism of PB-22. PB-22 undergoes various metabolic transformations, including hydroxylation, dihydroxylation, trihydroxylation, dihydrodiol formation, ketone formation, carboxylation, ester hydrolysis, and glucosidation . These reactions are typically carried out using human hepatocytes or fungal models like Cunninghamella elegans .
Chemical Reactions Analysis
PB-22 N-(5-hydroxypentyl) metabolite undergoes several types of chemical reactions:
Oxidation: Hydroxylation and dihydroxylation are common, leading to the formation of hydroxylated metabolites.
Reduction: Not commonly reported for this metabolite.
Substitution: Ester hydrolysis is a significant reaction, converting the ester group to a carboxylic acid
Common Reagents and Conditions: Human hepatocytes or fungal models are used to simulate the metabolic reactions. .
Major Products: Hydroxylated metabolites, carboxylic acids, and glucuronidated products
Scientific Research Applications
PB-22 N-(5-hydroxypentyl) metabolite is primarily used in forensic and toxicological research to understand the metabolism of synthetic cannabinoids. It helps in the detection of synthetic cannabinoid use in urinalysis due to the typical absence or low abundance of parent cannabinoids in human urine . The compound is also used to study the metabolic pathways and potential toxicological effects of synthetic cannabinoids .
Mechanism of Action
As a metabolite of PB-22, PB-22 N-(5-hydroxypentyl) metabolite exerts its effects through the cannabinoid receptors CB1 and CB2. The parent compound PB-22 is an agonist at these receptors, mimicking the psychoactive effects of Δ9-tetrahydrocannabinol . The exact mechanism of action of the metabolite itself is less well-studied, but it is likely to interact with the same receptors and pathways as its parent compound .
Comparison with Similar Compounds
PB-22 N-(5-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites such as those derived from 5F-PB-22, XLR-11, and UR-144. These compounds undergo similar metabolic transformations, including hydroxylation, dihydroxylation, and ester hydrolysis . PB-22 N-(5-hydroxypentyl) metabolite is unique in its specific structure and the particular metabolic pathways it undergoes .
Similar Compounds
- 5F-PB-22
- XLR-11
- UR-144
Properties
CAS No. |
1884343-30-9 |
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Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
quinolin-8-yl 1-(5-hydroxypentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O3/c26-15-5-1-4-14-25-16-19(18-10-2-3-11-20(18)25)23(27)28-21-12-6-8-17-9-7-13-24-22(17)21/h2-3,6-13,16,26H,1,4-5,14-15H2 |
InChI Key |
JEBNZZQRKQILOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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